
N-Benzyl-2-(propylamino)benzamide
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Overview
Description
N-Benzyl-2-(propylamino)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a propylamino substituent at the 2-position of the benzene ring. Benzamides with alkylamino substituents, such as propylamino groups, are often explored for their reactivity in organic synthesis, biological activity (e.g., receptor antagonism), and material science applications due to their electronic and steric effects .
Preparation Methods
Synthetic Routes::
Benzoylation of Benzylamine:
- N-Benzylbenzamide is not produced on an industrial scale. It is primarily used as an intermediate in organic synthesis.
Chemical Reactions Analysis
Reactions::
- The major product of benzoylation is N-benzylbenzamide.
- Hydrolysis yields benzylamine and benzoic acid.
Scientific Research Applications
Pharmaceutical Research
N-Benzyl-2-(propylamino)benzamide has been investigated for its potential therapeutic effects, particularly in the treatment of neoplastic diseases. Research indicates that derivatives of benzamide compounds can exhibit anti-cancer properties. For instance, N-(2'-aminophenyl)-benzamide derivatives have been shown to be effective against malignant and autoimmune diseases, suggesting that similar compounds may hold therapeutic promise .
Case Study: Anticancer Activity
In a study focused on N-(2'-aminophenyl)-benzamide derivatives, it was found that these compounds could inhibit tumor growth in vitro and in vivo. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
Research has shown that this compound exhibits antibacterial and antifungal activities. A study synthesized various benzamide derivatives and tested their efficacy against different microbial strains, revealing that certain modifications enhanced their antimicrobial potency.
Case Study: Antibacterial Activity
In vitro tests demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) effective against pathogens such as Bacillus subtilis and Micrococcus chlorophenolicum. For example, one derivative achieved an MIC of 12.5 µg/mL against Bacillus subtilis, indicating strong antibacterial properties .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its structural features allow it to act as a precursor for various chemical transformations, facilitating the development of more complex molecules.
Applications in Synthesis:
- Building Block: It is utilized in the synthesis of other pharmaceutical compounds.
- Reactions: Common reactions include acylation and hydrolysis, leading to the formation of other benzamide derivatives.
Biological Studies
The compound is also used in biological studies to investigate enzyme inhibition mechanisms. Its ability to interact with biological targets makes it a suitable candidate for studying enzyme-substrate interactions.
Case Study: Enzyme Inhibition Studies
Research involving this compound has shown its potential as an inhibitor for specific enzymes involved in metabolic pathways. These studies aim to elucidate its role in modulating enzyme activity, which can lead to insights into drug design and therapeutic applications .
Data Summary Table
Mechanism of Action
- The exact mechanism of action for N-Benzylbenzamide is not well-documented. it may interact with biological targets related to its benzylamine moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Benzyl-2-(propylamino)benzamide with key analogs, focusing on synthesis, physicochemical properties, and functional applications.
Physicochemical Properties
Substituents also modulate melting points, solubility, and spectral properties:
- 5b (N-Benzyl-2-(2,2,2-trifluoroethyl)benzamide): Exhibits a melting point of 146–147°C and distinct ¹H NMR signals (δ 7.47–7.27 for aromatic protons, δ 4.60 for benzyl CH₂) due to electron-withdrawing trifluoroethyl groups .
- 5c (N-Propyl-2-(2,2,2-trifluoroethyl)benzamide): While exact data are incomplete, the propyl group likely reduces melting points compared to benzyl analogs, as seen in related compounds .
Key Insight : The benzyl group in 5b enhances aromatic stacking interactions, increasing melting points relative to alkyl-substituted analogs.
Research Findings and Implications
Synthetic Challenges: Propylamino groups may reduce reaction yields compared to bulkier substituents (e.g., benzylamino), necessitating optimized conditions for this compound synthesis .
Electronic Effects : Trifluoroethyl substituents (e.g., in 5b) introduce strong electron-withdrawing effects, altering NMR chemical shifts and melting points—a property that could be exploited in designing derivatives of the target compound .
Biological Relevance: Propylamino-substituted benzamides in tetrahydroisoquinoline frameworks (Compound 31) highlight the substituent’s role in modulating bioactivity, though specific data for the target compound remain unexplored .
Biological Activity
N-Benzyl-2-(propylamino)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzylamine with 2-(propylamino)benzoic acid derivatives. The reaction conditions often include the use of coupling agents or catalysts to enhance yield and purity.
Biological Activity
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzamide, including N-benzyl compounds, exhibit significant antibacterial and antifungal properties. For instance, modifications to the benzamide structure can enhance activity against specific pathogens .
- Enzyme Inhibition : Research indicates that benzamide derivatives can act as inhibitors for various enzymes. For example, some sulfamoyl-benzamides have been reported to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in several physiological processes such as inflammation and thrombosis . The IC50 values for these compounds suggest a promising profile for therapeutic applications.
- Cytotoxic Activity : Recent studies highlight the cytotoxic potential of related compounds against cancer cell lines. For example, compounds derived from naphthoquinone-benzamides showed significant cytotoxicity against breast cancer cell lines, indicating that structural modifications can lead to enhanced anti-cancer activities .
Structure-Activity Relationship (SAR)
The SAR of this compound has been explored in various studies. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzene ring significantly affects biological activity. For instance, substituents that increase lipophilicity may enhance membrane permeability and thus improve bioactivity.
- Linker Variations : The propylamino linker plays a crucial role in determining the binding affinity and selectivity towards target enzymes or receptors. Variations in this linker can lead to substantial differences in pharmacological profiles.
Table 1: Biological Activity Summary of Related Compounds
Case Studies
- Antimicrobial Study : A study investigating the antibacterial properties of various benzamide derivatives found that N-benzyl substitutions enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .
- Cytotoxic Evaluation : In vitro studies demonstrated that certain benzamide derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like cisplatin, with specific modifications leading to improved selectivity for cancer cells over normal cells .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-benzyl-2-(propylamino)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
InChI Key |
ROLVOSQEFAQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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